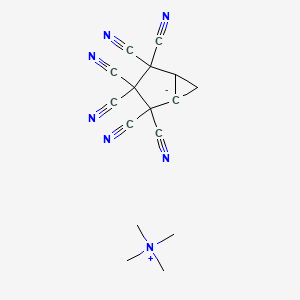
CID 133109376
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tetramethylammonium hexacyanotrimethylenecyclopropanide involves multiple steps, typically starting with the preparation of tetramethylammonium hydroxide (TMAH) as a precursor . TMAH is synthesized by reacting tetramethylammonium chloride with potassium hydroxide in dry methanol . The resulting TMAH is then reacted with hexacyanotrimethylenecyclopropane under controlled conditions to form the desired compound .
Analyse Des Réactions Chimiques
Tetramethylammonium hexacyanotrimethylenecyclopropanide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Phase Transition: The compound exhibits a magnetic and structural phase transition at 363.7 K, changing from a triclinic phase II to a monoclinic phase I.
Applications De Recherche Scientifique
Tetramethylammonium hexacyanotrimethylenecyclopropanide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tetramethylammonium hexacyanotrimethylenecyclopropanide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to various effects, including changes in magnetic and structural properties . The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Tetramethylammonium hexacyanotrimethylenecyclopropanide can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium hydroxide (TMAH): Known for its use in semiconductor manufacturing and as a strong alkaline solvent.
Tetramethylammonium chloride: Used as a precursor in the synthesis of TMAH.
The uniqueness of tetramethylammonium hexacyanotrimethylenecyclopropanide lies in its complex structure and phase transition properties, which are not commonly observed in other similar compounds .
Propriétés
Formule moléculaire |
C16H15N7 |
|---|---|
Poids moléculaire |
305.34 g/mol |
InChI |
InChI=1S/C12H3N6.C4H12N/c13-2-10(3-14)8-1-9(8)11(4-15,5-16)12(10,6-17)7-18;1-5(2,3)4/h8H,1H2;1-4H3/q-1;+1 |
Clé InChI |
NCFDOBLEBOYCTC-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C.C1C2[C-]1C(C(C2(C#N)C#N)(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
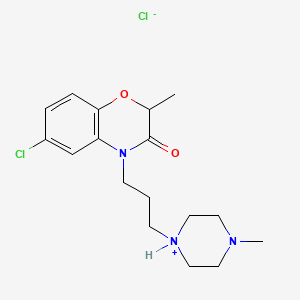
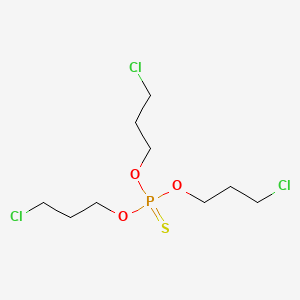
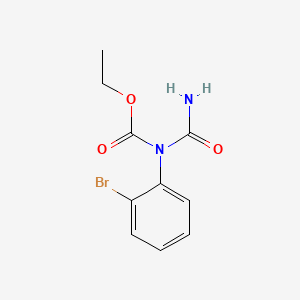
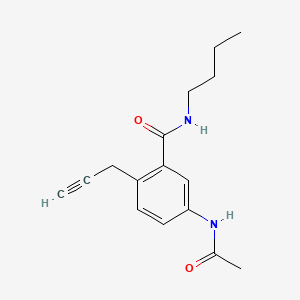
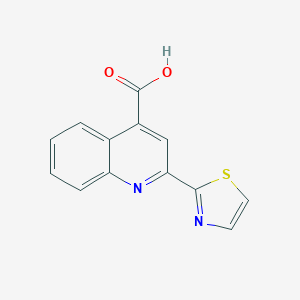
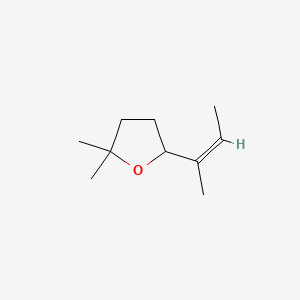
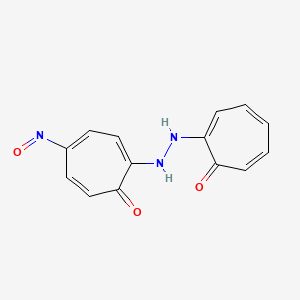
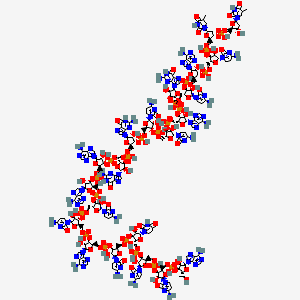
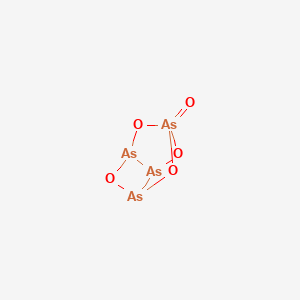
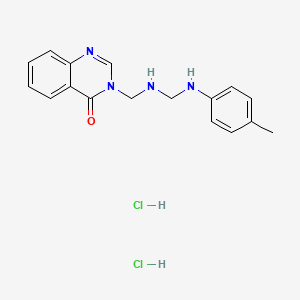
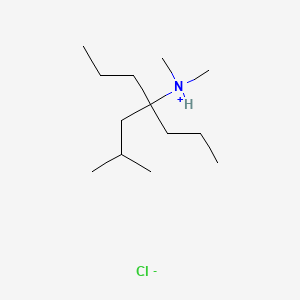
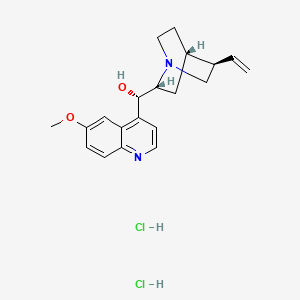
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
